molecular formula C9H8N4 B8394209 4-(1-Azidoethyl)benzonitrile

4-(1-Azidoethyl)benzonitrile

Cat. No.: B8394209
M. Wt: 172.19 g/mol
InChI Key: DFZCBAPDYMXNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Azidoethyl)benzonitrile is an aromatic compound featuring a benzonitrile core substituted with an azide-functionalized ethyl group at the para position. For example, bromo- or iodo-substituted precursors (e.g., 4-(1-bromoethyl)benzonitrile) could react with sodium azide (NaN₃) to install the azide group, followed by purification via chromatography or crystallization .

The compound’s structure combines an electron-withdrawing nitrile group and a reactive azide, making it a candidate for applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) or as a precursor to heterocycles like triazoles .

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

4-(1-azidoethyl)benzonitrile

InChI

InChI=1S/C9H8N4/c1-7(12-13-11)9-4-2-8(6-10)3-5-9/h2-5,7H,1H3

InChI Key

DFZCBAPDYMXNMB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

  • Spectroscopy :

    • IR spectra of azidomethyl/ethyl compounds show characteristic azide stretches (~2100 cm⁻¹) and nitrile peaks (~2230 cm⁻¹).
    • In NMR, the ethyl group’s CH₂ and CH₃ signals (δ ~1.5–3.0 ppm) distinguish it from methyl analogs (δ ~4.3 ppm for CH₂).
  • Thermal Stability: Azides are thermally sensitive, but nitrile substitution may stabilize the molecule compared to non-polar analogs like (1-azidoethyl)benzene.

Key Research Findings and Challenges

  • Synthetic Challenges : Ethyl azides are more prone to decomposition during purification than methyl analogs, necessitating mild conditions (e.g., low-temperature chromatography).
  • Catalytic Efficiency : Copper complexes for click chemistry may require tailored ligands to accommodate steric bulk in ethyl-substituted azides.
  • Structural Insights : Twisted geometries in biphenyl analogs (e.g., 46.41° dihedral angle in ) highlight the impact of substituents on molecular conformation and material properties.

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